3-(4-Ethoxycarbonylphenyl)isonicotinic acid
Overview
Description
3-(4-Ethoxycarbonylphenyl)isonicotinic acid is a chemical compound with the molecular formula C15H13NO4 It is a derivative of isonicotinic acid, featuring an ethoxycarbonyl group attached to the phenyl ring
Mechanism of Action
Target of Action
Isonicotinic acid, a related compound, is known to selectively induce the expression ofCYP2E1 . CYP2E1 is an enzyme involved in the metabolism of various substances, including drugs and toxins.
Mode of Action
Isonicotinic acid, a related compound, is known to reversibly inhibitCYP2C19 and CYP3A4 activities, and mechanistically inactivate CYP1A2 , CYP2A6 , CYP2C19 , and CYP3A4 at clinically relevant concentrations . These enzymes are part of the cytochrome P450 family, which plays a crucial role in the metabolism of drugs and other xenobiotics.
Biochemical Pathways
Related compounds such as isonicotinic acid are known to affect thecytochrome P450 metabolic pathway .
Pharmacokinetics
Isonicotinic acid, a related compound, is known to be metabolized by hepaticN-acetyltransferase (NAT) and cytochrome P450 2E1 (CYP2E1) to form hepatotoxins .
Result of Action
Related compounds such as isonicotinic acid are known to have bactericidal or bacteriostatic effects depending on the growth rate of the mycobacteria .
Biochemical Analysis
Biochemical Properties
It is known that isonicotinic acid, a related compound, can interact with various enzymes and proteins
Cellular Effects
Related compounds such as isoniazid have been shown to have effects on cellular processes, including gene expression and cellular metabolism . It is possible that 3-(4-Ethoxycarbonylphenyl)isonicotinic acid may have similar effects, but this has not been confirmed.
Molecular Mechanism
It is known that related compounds can interact with biomolecules and influence gene expression , but the specific interactions of this compound have not been studied in detail.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxycarbonylphenyl)isonicotinic acid typically involves the reaction of 4-ethoxycarbonylphenylboronic acid with isonicotinic acid under specific conditions. One common method includes the use of palladium-catalyzed Suzuki-Miyaura coupling reactions. The reaction is carried out in the presence of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling process, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxycarbonylphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol or other reduced forms.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions result in various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Ethoxycarbonylphenyl)isonicotinic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A structural isomer with the carboxyl group at the 4-position.
Nicotinic acid: Another isomer with the carboxyl group at the 3-position.
Picolinic acid: An isomer with the carboxyl group at the 2-position.
Uniqueness
3-(4-Ethoxycarbonylphenyl)isonicotinic acid is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical and biological properties compared to its isomers. This structural feature makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-2-20-15(19)11-5-3-10(4-6-11)13-9-16-8-7-12(13)14(17)18/h3-9H,2H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOJZRNJACOLHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80688082 | |
Record name | 3-[4-(Ethoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261929-79-6 | |
Record name | 3-[4-(Ethoxycarbonyl)phenyl]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80688082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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